molecular formula C9H11N3O2 B7638292 3-N,5-N-dimethylpyridine-3,5-dicarboxamide

3-N,5-N-dimethylpyridine-3,5-dicarboxamide

Cat. No.: B7638292
M. Wt: 193.20 g/mol
InChI Key: DZPPZHLHKVMFJW-UHFFFAOYSA-N
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Description

3-N,5-N-dimethylpyridine-3,5-dicarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups at the same positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-dimethylpyridine with suitable reagents to introduce the carboxamide groups. One common method is the reaction of 3,5-dimethylpyridine with phosgene or a similar carbonylating agent, followed by the addition of ammonia or an amine to form the carboxamide groups. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-N,5-N-dimethylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound .

Scientific Research Applications

3-N,5-N-dimethylpyridine-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Lacks the carboxamide groups and has different chemical properties.

    3,5-Dimethylpyridine-2,6-dicarboxamide: Similar structure but with carboxamide groups at different positions.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with additional pyridine rings.

Uniqueness

3-N,5-N-dimethylpyridine-3,5-dicarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-N,5-N-dimethylpyridine-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-8(13)6-3-7(5-12-4-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPZHLHKVMFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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